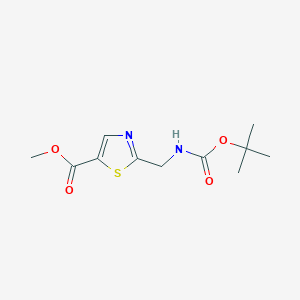

Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate

Description

Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate (CAS: 745078-03-9) is a thiazole-based compound featuring a tert-butoxycarbonyl (Boc)-protected amino group attached via a methylene bridge at position 2 and a methyl ester at position 5 of the thiazole ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors such as Dasatinib, a dual Src/Abl inhibitor used in leukemia treatment . Its Boc group provides stability during synthetic processes, enabling selective deprotection under acidic conditions for subsequent functionalization .

Properties

Molecular Formula |

C11H16N2O4S |

|---|---|

Molecular Weight |

272.32 g/mol |

IUPAC Name |

methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(15)13-6-8-12-5-7(18-8)9(14)16-4/h5H,6H2,1-4H3,(H,13,15) |

InChI Key |

UWJDURRFGUNCNL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(S1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Route 1: Bromination-Reduction-Boc Protection Sequence

This method starts with 2-methylthiazole-5-carboxylic acid and proceeds through esterification, bromination, single reduction, and Boc amination.

Steps:

-

Esterification: React 2-methylthiazole-5-carboxylic acid with methanol and concentrated sulfuric acid under reflux to form methyl 2-methylthiazole-5-carboxylate (Yield: >95%).

-

Bromination: Treat the ester with N-bromosuccinimide (NBS) and AIBN in carbon tetrachloride at 77°C to yield methyl 2-(dibromomethyl)thiazole-5-carboxylate (Yield: 85–90%).

-

Single Reduction: Reduce the dibrominated intermediate using dimethyl phosphite and DIPEA at 25°C to obtain methyl 2-(bromomethyl)thiazole-5-carboxylate (Yield: 80–85%).

-

Boc Amination: React with bis(tert-butoxycarbonyl)amine and potassium carbonate in DMF to install the Boc-protected aminomethyl group (Yield: 70–75%).

Key Data:

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 77°C, 12h | 88% | >98% |

| Single Reduction | (MeO)₂P(O)H, DIPEA, 25°C, 12h | 82% | 97% |

| Boc Amination | Boc₂O, K₂CO₃, DMF, 25°C, 12h | 73% | >99% |

Route 2: Direct Boc Protection of Preformed Aminomethyl Thiazole

An alternative approach starts with methyl 2-(aminomethyl)thiazole-5-carboxylate , which is Boc-protected using di-tert-butyl dicarbonate (Boc₂O).

Steps:

-

Synthesize methyl 2-(aminomethyl)thiazole-5-carboxylate via cyclization of aminoacetonitrile hydrochloride with ethyl 2-chloro-3-oxopropionate.

-

Protect the amine by reacting with Boc₂O in THF or DMF using DMAP as a catalyst (Yield: 70–80%).

Optimized Conditions:

Industrial-Scale Optimization

Solvent and Catalyst Selection

Industrial protocols favor DMF over THF due to better solubility of intermediates and reduced reaction times. Catalytic DMAP improves Boc protection efficiency by 15–20% compared to non-catalytic methods.

Continuous Flow Bromination

To enhance safety and scalability, bromination is performed in continuous flow reactors :

-

Residence Time: 15 min

-

Temperature: 120°C

-

Yield: 92% (vs. 85% batch).

Comparative Analysis of Methods

| Parameter | Route 1 (Bromination-Reduction) | Route 2 (Direct Boc Protection) |

|---|---|---|

| Starting Material Cost | Low (commercially available) | High (requires cyclization) |

| Step Count | 4 | 2 |

| Total Yield | 48–53% | 60–65% |

| Purity | >99% | 97–98% |

| Scalability | High (suitable for >100 kg) | Moderate (purification challenges) |

Challenges and Solutions

Purification of Boc-Protected Intermediate

Byproduct Formation in Bromination

-

Issue: Over-bromination generates 2-(tribromomethyl)thiazole-5-carboxylate .

-

Mitigation: Use stoichiometric NBS (2.5 eq) and monitor reaction progress via TLC.

Recent Advances

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the ester or Boc-protected amine groups.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Intermediate in Drug Synthesis

One of the primary applications of methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate is as an intermediate in the synthesis of Dasatinib, a potent dual Src/Abl inhibitor used in treating chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL). Dasatinib has shown effectiveness against various imatinib-resistant Bcr–Abl kinase domain mutants, making this thiazole derivative crucial for developing targeted cancer therapies .

Antibacterial Activity

Research indicates that compounds with similar thiazole structures exhibit significant antibacterial properties. Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate has been evaluated for its ability to inhibit bacterial growth, targeting specific enzymes critical for bacterial survival. Preliminary studies suggest that derivatives of this compound may serve as effective antibacterial agents against resistant strains .

Antifungal and Anticancer Potential

The thiazole moiety is associated with various biological activities, including antifungal and anticancer effects. Compounds derived from methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate have shown promise in inducing apoptosis in cancer cells and inhibiting fungal growth by disrupting cellular processes .

Case Studies and Research Findings

Several studies have documented the biological activities of thiazole derivatives, including methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate:

Mechanism of Action

The mechanism of action of Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in π-π stacking interactions, while the Boc-protected amine can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly influences reactivity, solubility, and biological activity. Key analogs include:

The Boc-protected aminomethyl group in the target compound distinguishes it by enabling controlled deprotection, which is absent in analogs like Methyl 2-formylthiazole-5-carboxylate (reactive aldehyde group) or 2-Acetylthiazole-5-carboxylic acid (free carboxylic acid) .

Physicochemical Properties

The methyl ester in the target compound offers hydrolytic stability compared to ethyl esters (e.g., Ethyl 2-amino-5-phenylthiazole-4-carboxylate), which may undergo faster enzymatic cleavage in biological systems .

Stability and Reactivity Insights

The Boc group in the target compound prevents undesired side reactions during multi-step syntheses, unlike Methyl 2-amino-4-(tert-butyl)thiazole-5-carboxylate, which requires careful handling of the free amino group . Intramolecular hydrogen bonds (C–H⋯O) in the target compound enhance crystallinity, as observed in its planar thiazole ring structure .

Biological Activity

Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate (CAS No. 745078-03-9) is a thiazole derivative that has garnered attention for its biological activity, particularly in the context of cancer research and drug synthesis. This compound serves as an important intermediate in the synthesis of Dasatinib, a potent dual Src/Abl kinase inhibitor used in treating various forms of leukemia. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate involves the reaction of methyl 2-aminothiazole-5-carboxylate with di-tert-butyl carbonate. The resulting compound is characterized by a planar thiazole ring and exhibits weak intramolecular hydrogen bonding that contributes to its stability and structural integrity . The molecular formula is , with a molecular weight of 258.29 g/mol .

Anticancer Properties

Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate has been investigated for its potential anticancer properties, particularly as an intermediate in the synthesis of Dasatinib. Dasatinib has demonstrated effectiveness against imatinib-resistant Bcr–Abl kinase domain mutants, making it a crucial drug in treating chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL) .

The thiazole moiety is known to enhance cytotoxic activity against cancer cells due to its ability to interact with multiple biological targets. For example, thiazole derivatives have been shown to inhibit various kinases involved in cancer cell proliferation and survival . In vitro studies indicate that compounds containing thiazole rings can exhibit micromolar inhibition against specific cancer-related proteins, suggesting that Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate may also possess similar inhibitory effects.

Case Studies and Research Findings

- Synthesis of Dasatinib : Research highlights the significance of Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate as a precursor for Dasatinib, which has been effective in treating patients with CML resistant to first-line therapies .

- Thiazole Derivatives in Cancer Therapy : A review of thiazole-based compounds indicates that modifications to the thiazole structure can lead to enhanced anticancer activity. For instance, compounds with specific substituents on the thiazole ring have shown improved potency against various cancer cell lines .

- Mechanism of Action : The mechanism by which thiazoles exert their anticancer effects often involves interference with cell cycle regulation and apoptosis pathways. Thiazoles can induce multipolar spindle formation in centrosome-amplified cancer cells, leading to aberrant cell division and increased cell death .

Data Table: Summary of Biological Activities

Q & A

Basic: What is the optimized synthetic route for Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate, and what reaction conditions are critical?

Methodological Answer:

The compound is synthesized via a two-step process:

Intermediate Preparation : React methyl 2-aminothiazole-5-carboxylate with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at room temperature for 8–12 hours .

Functionalization : Introduce the aminomethyl group at the C2 position of the thiazole ring using reductive amination or nucleophilic substitution, depending on precursor availability.

Critical conditions include anhydrous solvents, controlled temperature, and stoichiometric excess of Boc anhydride to ensure complete protection of the amine group .

Advanced: What structural insights are derived from X-ray crystallography of this compound?

Methodological Answer:

X-ray analysis reveals:

- Planar Thiazole Ring : The thiazole moiety is planar (mean deviation = 0.0011 Å), favoring π-π stacking in crystal packing.

- Intermolecular Interactions : Centrosymmetric dimers form via N–H⋯N hydrogen bonds between the Boc-protected amine and adjacent thiazole nitrogen. Additional weak C–H⋯O interactions stabilize the lattice .

- Conformational Rigidity : Intramolecular C–H⋯O hydrogen bonds create six-membered pseudo-rings, restricting rotational freedom around the Boc group .

Application: How is this compound utilized in developing kinase inhibitors like Dasatinib?

Methodological Answer:

The compound serves as a key intermediate in Dasatinib synthesis:

Core Structure : The thiazole-carboxylate scaffold provides a rigid backbone for binding to Abl and Src kinases.

Boc Protection : The tert-butoxycarbonyl group shields the amine during coupling reactions, enabling selective deprotection in later stages .

Derivatization : The carboxylate is converted to amides or esters to enhance solubility and target affinity. For example, coupling with piperidine derivatives yields Dasatinib precursors .

Advanced: How can synthetic yield and purity be optimized for this compound?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening : DMAP accelerates Boc protection, reducing side-product formation.

- Chromatographic Purification : Use silica gel chromatography with hexane/ethyl acetate (7:3) to isolate the product .

- Reaction Monitoring : Track progress via TLC or LC-MS to terminate reactions at >90% conversion.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency at elevated temperatures .

Reaction: What chemical modifications are feasible on the thiazole ring?

Methodological Answer:

- Substitution at C2 : The Boc-protected amine allows Suzuki-Miyaura coupling or SNAr reactions with aryl halides .

- Carboxylate Functionalization : Ester hydrolysis (using LiOH) yields carboxylic acids for amide coupling. Reduction (NaBH4) converts esters to alcohols .

- Oxidation/Reduction : The thiazole sulfur can be oxidized to sulfoxides (H2O2) or sulfones (m-CPBA) .

SAR: How does the Boc group influence stability and bioactivity?

Methodological Answer:

- Metabolic Stability : The Boc group reduces enzymatic degradation by shielding the amine from proteases and oxidases.

- Solubility : The tert-butyl moiety enhances lipophilicity, improving membrane permeability.

- Activity Modulation : Removal of the Boc group (via TFA) exposes the primary amine, critical for hydrogen bonding in kinase inhibitors like Dasatinib .

Characterization: What analytical methods confirm the structure and purity?

Methodological Answer:

- NMR : 1H and 13C NMR identify key protons (e.g., Boc methyl at δ 1.4 ppm) and carbonyl carbons (δ 165–170 ppm) .

- XRD : Resolve crystal packing and hydrogen-bonding networks .

- HPLC/MS : Quantify purity (>98%) and confirm molecular weight (e.g., [M+H]+ at m/z 271.08) .

Computational: Are there in silico models predicting reactivity or binding modes?

Methodological Answer:

- Docking Studies : Molecular dynamics simulations predict binding to kinase ATP pockets, guided by thiazole-Boc interactions .

- DFT Calculations : Analyze charge distribution on the thiazole ring to prioritize electrophilic substitution sites .

- ADMET Predictions : Tools like SwissADME estimate logP (~2.5) and metabolic liability of the Boc group .

Stability: How should this compound be stored to prevent degradation?

Methodological Answer:

- Storage Conditions : Store at –20°C under inert gas (argon) to prevent hydrolysis of the Boc group.

- Solubility : Dissolve in anhydrous DMSO or DCM for long-term stability; avoid aqueous buffers with pH > 7 .

Comparative: How do structural analogs differ in reactivity and application?

Methodological Answer:

| Analog | Modification | Reactivity/Application |

|---|---|---|

| Methyl 2-amino-thiazole-5-carboxylate | No Boc protection | Prone to oxidation; used in simpler conjugates |

| Ethyl 2-chloro-thiazole-5-carboxylate | Chlorine at C2 | Enables cross-coupling (e.g., Buchwald-Hartwig) |

| Boc-protected piperidine derivatives | Amide-linked substituents | Enhanced kinase inhibition (e.g., Dasatinib) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.